molecular formula C8H11F2N3O B14071743 1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine CAS No. 1965310-14-8

1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine

Cat. No.: B14071743
CAS No.: 1965310-14-8
M. Wt: 207.21 g/mol
InChI Key: BAXXHIMGOVSBPP-GWRBTLFTSA-N
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Description

1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine is a compound with the molecular formula C8H7D4F2N3O and a molecular weight of 207.213893512. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, and fluorine atoms, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine involves multiple steps, including the introduction of deuterium and fluorine atoms into the pyrimidine ring. The reaction conditions typically require the use of deuterated reagents and catalysts to achieve the desired isotopic substitution. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged activity and improved efficacy in therapeutic applications. The fluorine atoms contribute to the compound’s lipophilicity and ability to interact with specific molecular targets .

Comparison with Similar Compounds

1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific isotopic and fluorinated structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1965310-14-8

Molecular Formula

C8H11F2N3O

Molecular Weight

207.21 g/mol

IUPAC Name

dideuterio-[2,4-dideuterio-6-(2,2-difluoropropoxy)pyrimidin-5-yl]methanamine

InChI

InChI=1S/C8H11F2N3O/c1-8(9,10)4-14-7-6(2-11)3-12-5-13-7/h3,5H,2,4,11H2,1H3/i2D2,3D,5D

InChI Key

BAXXHIMGOVSBPP-GWRBTLFTSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=N1)[2H])OCC(C)(F)F)C([2H])([2H])N

Canonical SMILES

CC(COC1=NC=NC=C1CN)(F)F

Origin of Product

United States

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